molecular formula C27H32N2O6 B2865569 2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631886-40-3

2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2865569
CAS No.: 631886-40-3
M. Wt: 480.561
InChI Key: IOHMFDJLLRCKTJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a diethylaminoethyl group, a trimethoxyphenyl group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione moiety. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The dihydrochromeno[2,3-c]pyrrole-3,9-dione moiety suggests a polycyclic structure, while the trimethoxyphenyl and diethylaminoethyl groups could add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple functional groups suggests that it could have diverse chemical properties .

Scientific Research Applications

Chemosensors for Transition Metal Ions

Research on naphthoquinone-based chemosensors, including compounds with structural similarities to the one , highlights the potential for developing sensitive and selective sensors for metal ions like Cu2+. These chemosensors exhibit colorimetric changes upon binding to specific ions, which could be utilized in environmental monitoring, biomedical diagnostics, and chemical manufacturing processes (Gosavi-Mirkute et al., 2017).

Synthesis of Carboxamide Derivatives for Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share some structural motifs with the queried compound, has been explored for their cytotoxic activities against various cancer cell lines. This research underscores the potential of structurally similar compounds in developing new anticancer agents with potent efficacy (Deady et al., 2003).

Electron Transport Layers for Polymer Solar Cells

The development of alcohol-soluble n-type conjugated polyelectrolytes, including pyrrolo[3,4-c]pyrrole derivatives, for use as electron transport layers in polymer solar cells demonstrates the application of such compounds in renewable energy technologies. These materials enhance the efficiency of solar cells by facilitating electron extraction and reducing recombination at interfaces (Hu et al., 2015).

Novel Inhibitors of Lipid Peroxidation

Research into amino steroids, including those with similar structural features, as inhibitors of lipid peroxidation indicates potential therapeutic applications. These compounds have shown efficacy in protecting biological membranes from oxidative damage, suggesting their usefulness in treating conditions associated with oxidative stress (Braughler et al., 1987).

Photoluminescent Conjugated Polymers

The synthesis of conjugated polymers containing pyrrolo[3,4-c]pyrrole units, known for their photoluminescent properties, highlights the compound's relevance in the development of materials for optoelectronic devices. These materials can be used in light-emitting diodes, photovoltaic cells, and sensors, showcasing the versatility of such chemical structures (Beyerlein & Tieke, 2000).

Future Directions

The study of this compound could be an interesting area for future research, given its complex structure and the potential for diverse chemical and biological properties .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-7-28(8-2)11-12-29-23(17-14-20(32-4)25(34-6)21(15-17)33-5)22-24(30)18-13-16(3)9-10-19(18)35-26(22)27(29)31/h9-10,13-15,23H,7-8,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHMFDJLLRCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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